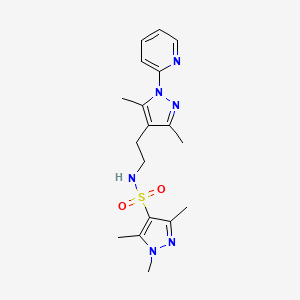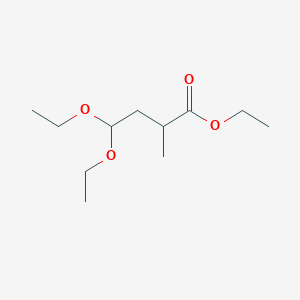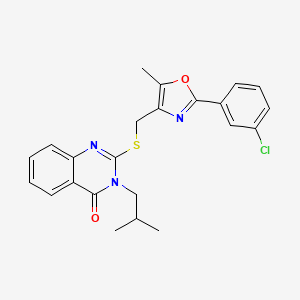
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of new quinazolines, including derivatives structurally related to the specified compound, showcasing potential antimicrobial properties. These compounds have been evaluated against a range of bacterial and fungal species, indicating their significant role in the development of new antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines that exhibited antibacterial and antifungal activities against organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans, emphasizing their potential in antimicrobial therapy (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization
The synthesis of quinazolin-4(3H)-one derivatives has been a significant area of interest, given their pharmacological relevance. The complex synthetic routes leading to these compounds, as well as their structural characterization, form a crucial part of understanding their functionality and potential applications. Patel and Shaikh (2011) have contributed to this field by synthesizing new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluating their antimicrobial activities, providing insights into the structural requirements for antimicrobial efficacy (Patel & Shaikh, 2011).
Heterocyclic Chemistry
The compound belongs to a broader class of heterocyclic compounds, which are of immense interest in pharmaceutical chemistry due to their diverse biological activities. Studies involving the synthesis of quinazolinone derivatives highlight the importance of heterocyclic chemistry in designing compounds with potential biological activities. For example, Bekircan, Ülker, and Menteşe (2015) synthesized novel derivatives for investigating their lipase and α-glucosidase inhibition, showcasing the utility of these compounds in developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Potential in Material Science
Apart from their biomedical applications, derivatives of the specified compound also hold promise in material science, particularly in corrosion inhibition and as additives in various industrial processes. The synthesis and application of quinolinyl triazole derivatives, for example, have been explored for their role in inhibiting corrosion in metals, further broadening the scope of research and application of these compounds (Bhat & Shetty, 2021).
Eigenschaften
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)12-27-22(28)18-9-4-5-10-19(18)26-23(27)30-13-20-15(3)29-21(25-20)16-7-6-8-17(24)11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSLUPZSCDUAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

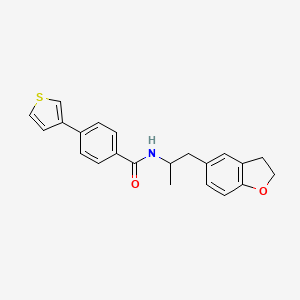
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
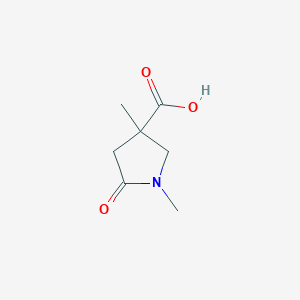
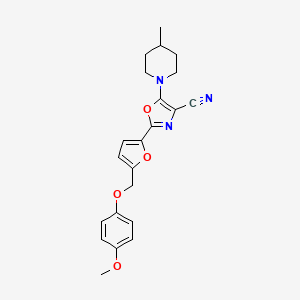
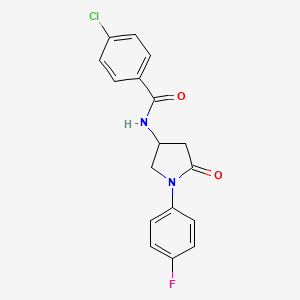
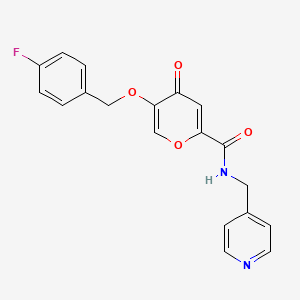
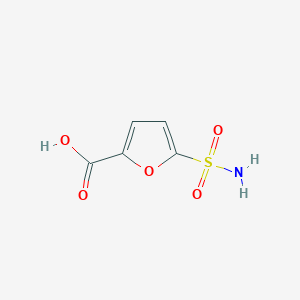
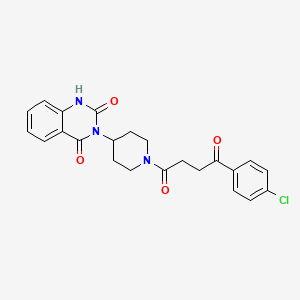
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
